![molecular formula C10H10F3NO B1340899 8-(Trifluoromethyl)chroman-4-amine CAS No. 890839-70-0](/img/structure/B1340899.png)
8-(Trifluoromethyl)chroman-4-amine
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Overview
Description
8-(Trifluoromethyl)chroman-4-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a chroman-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)chroman-4-amine typically involves the introduction of a trifluoromethyl group into a chroman-4-amine framework. One common method is the reaction of chroman-4-one with trifluoromethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
8-(Trifluoromethyl)chroman-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 8-(Trifluoromethyl)chroman-4-one
- 8-(Trifluoromethyl)chroman-2-amine
- 8-(Trifluoromethyl)chroman-4-carboxylic acid
Comparison: 8-(Trifluoromethyl)chroman-4-amine is unique due to the presence of both the trifluoromethyl group and the amine functionality. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. For instance, the amine group allows for further functionalization, while the trifluoromethyl group enhances stability and bioavailability .
Biological Activity
8-(Trifluoromethyl)chroman-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a chroman core with a trifluoromethyl group at the 8-position. The molecular formula is C₁₀H₁₁ClF₃N, with a molecular weight of approximately 253.65 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for biological activity.
Synthesis
Several synthetic routes have been developed for this compound. Key methods include:
- Starting from Chromones : Chromones can be reduced to form chroman derivatives, followed by the introduction of the trifluoromethyl group.
- Amine Functionalization : The amine group is typically introduced through nucleophilic substitution reactions involving appropriate precursors .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that derivatives of chroman compounds can induce apoptosis in various cancer cell lines, including leukemia and prostate cancer. The trifluoromethyl substitution enhances the compound's efficacy against these cell lines .
- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The trifluoromethyl group significantly improves binding affinity to these enzymes, suggesting potential applications in drug development.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.
The mechanism of action for this compound involves:
- Binding to Biological Targets : The compound interacts with specific enzymes and receptors, modulating their activity. This interaction is facilitated by the lipophilic nature imparted by the trifluoromethyl group, which aids in membrane penetration.
Case Studies
- Cytotoxicity Assessment : A study demonstrated that this compound derivatives showed potent cytotoxicity against various cancer cell lines, with IC50 values indicating significant anti-proliferative effects compared to standard treatments .
- Inhibition Studies : Research on enzyme inhibition revealed that certain derivatives exhibited more than an order of magnitude greater potency in inhibiting TNF-α compared to their non-trifluoromethyl counterparts, highlighting the importance of this functional group in enhancing biological activity .
Comparative Analysis
To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(R)-7-(Trifluoromethyl)chroman-4-amine hydrochloride | Similar chroman core but different stereochemistry | Different biological activity profiles |
(S)-8-Methoxychroman-4-amine hydrochloride | Contains methoxy group instead of trifluoromethyl | Variation in electronic properties |
8-(Trifluoromethyl)chroman-4-one | Lacks amine functionality | More stable due to absence of reactive amine |
Properties
IUPAC Name |
8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3,8H,4-5,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKIIVYBHMLAKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585683 |
Source
|
Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890839-70-0 |
Source
|
Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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